2-Phenoxytriphenylmethanol
Description
2-Phenoxytriphenylmethanol is a triarylmethanol derivative featuring a phenoxy group attached to a central carbon atom alongside three phenyl groups. The compound’s synthesis likely involves Friedel-Crafts alkylation or Grignard reactions, similar to methods described for triphenylmethanol derivatives (evidence 4). Its applications span organic synthesis intermediates, pharmaceutical excipients, or specialty chemicals, though specific industrial uses require further validation.
Properties
CAS No. |
102893-93-6 |
|---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2-phenoxyphenyl)-diphenylmethanol |
InChI |
InChI=1S/C25H20O2/c26-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)23-18-10-11-19-24(23)27-22-16-8-3-9-17-22/h1-19,26H |
InChI Key |
HTXTXELFZSOIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3OC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxytriphenylmethanol typically involves the reaction of triphenylmethanol with phenol under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with phenol to form the desired product. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxytriphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-Phenoxytriphenylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or in drug delivery systems.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Phenoxytriphenylmethanol involves its interaction with specific molecular targets and pathways. The phenoxy group enhances its ability to participate in various chemical reactions, including those involving free radicals and oxidative stress. The compound’s structure allows it to interact with enzymes and other proteins, potentially modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Key Findings :
- Triphenylmethanol: Limited toxicity data; safety protocols emphasize flammability risks (dry chemical extinguishers recommended).
- 2-Phenoxyethanol: Classified as a skin irritant with strict workplace hygiene mandates (evidence 7, 14).
- This compound: Expected to require similar precautions as triphenylmethanol due to structural parallels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
